molecular formula C12H11N3O2 B11943261 Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate

Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate

Katalognummer: B11943261
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: MJIJCGXALFUFMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 3-amino-2-cyano-1H-indole-1-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Another approach involves the reaction of indole-2-carboxylic acid with thionyl chloride followed by treatment with ethanol .

Industrial Production Methods

Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the specific requirements of the compound and the desired scale of production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and amino derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-amino-2-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

ethyl 3-amino-2-cyanoindole-1-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)15-9-6-4-3-5-8(9)11(14)10(15)7-13/h3-6H,2,14H2,1H3

InChI-Schlüssel

MJIJCGXALFUFMB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C2=CC=CC=C2C(=C1C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.